molecular formula C13H22N4O B13838874 Maraviroc metabolite H1

Maraviroc metabolite H1

Cat. No.: B13838874
M. Wt: 250.34 g/mol
InChI Key: LPYSKZZVODVGAC-ZACCUICWSA-N
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Description

Maraviroc metabolite H1 is a characterized metabolite of Maraviroc, a selective, orally bioavailable CCR5 antagonist used in HIV treatment. Maraviroc is extensively metabolized in the liver, primarily via cytochrome P450 3A4 (CYP3A4), with the major metabolic pathways involving oxidation and N-dealkylation . Following administration of radiolabeled maraviroc, unchanged maraviroc was the major circulating component in plasma, accounting for approximately 42% of circulating radioactivity, indicating a significant presence of metabolites . Metabolites of maraviroc, such as H1, are of high interest in pharmaceutical research for studying the drug's complete pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) . Investigating these metabolites is crucial for understanding drug-drug interaction potentials, as maraviroc is a substrate for CYP3A4 and P-glycoprotein . Furthermore, research into maraviroc's metabolism aids in the comprehensive safety and efficacy profiling of the parent drug. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11?

InChI Key

LPYSKZZVODVGAC-ZACCUICWSA-N

Isomeric SMILES

CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO

Origin of Product

United States

Enzymatic Biotransformation of Maraviroc

Major Metabolic Pathways

The metabolism of Maraviroc is primarily characterized by two major types of chemical reactions: oxidative metabolism and N-dealkylation. scielo.br These pathways collectively account for a significant portion of Maraviroc's clearance from the body. nih.gov

Oxidative reactions are a cornerstone of Maraviroc's metabolism. nih.gov These processes, catalyzed by enzymes, introduce oxygen atoms into the Maraviroc molecule, leading to the formation of various oxidized and hydroxylated metabolites. pmda.go.jpnih.gov Key sites of oxidation on the Maraviroc structure include the 4,4-difluorocyclohexyl ring and the methyl group of the triazole moiety. pmda.go.jpnih.govdovepress.com While numerous oxidative metabolites are formed, they are generally considered minor components in plasma compared to the parent drug and the primary N-dealkylated product. europa.eu However, collectively, these oxygenated products are significant, accounting for a substantial portion of the administered dose. nih.gov

N-dealkylation represents a crucial metabolic route for Maraviroc. scielo.brclinicaltrials.gov This pathway involves the removal of an alkyl group from a nitrogen atom within the molecule's structure, specifically adjacent to the tropane (B1204802) ring. pmda.go.jpdovepress.com The process results in the formation of a secondary amine, a metabolite identified by the code UK-408,027. nih.govscialert.net This N-dealkylated product is the most abundant and significant circulating metabolite of Maraviroc found in human plasma, second only to the unchanged drug itself. nih.goveuropa.eutandfonline.com

Table 1: Major Circulating Components of Maraviroc in Human Plasma
ComponentDescriptionRelative Abundance (% of Plasma Radioactivity)
Maraviroc (Unchanged)Parent Drug~42% nih.gov
UK-408,027Secondary amine from N-dealkylation~22% nih.govpmda.go.jp
Hydroxylated AnalogueOxidative metabolite~11% pmda.go.jp

Cytochrome P450 Enzyme System Contributions

The biotransformation of Maraviroc is almost exclusively handled by the cytochrome P450 (CYP) enzyme system, a family of proteins crucial for metabolizing a wide range of substances. europa.euclinicaltrials.gov In vitro studies using human liver microsomes have pinpointed the CYP3A subfamily as the principal catalyst for Maraviroc's metabolism. europa.eu

Within the CYP3A subfamily, CYP3A4 is identified as the major enzyme responsible for the metabolism of Maraviroc. dovepress.comfda.govhiv-druginteractions.org In vitro experiments have demonstrated that CYP3A4 is the primary driver for the N-dealkylation of Maraviroc to its main metabolite, UK-408,027. nih.govpmda.go.jpfda.gov The critical role of CYP3A4 is further confirmed by inhibition studies; the potent and specific CYP3A4 inhibitor, ketoconazole, has been shown to reduce Maraviroc metabolism by over 80%. dovepress.comtandfonline.com In contrast, specific inhibitors for other CYP enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 have no significant impact on its metabolism. dovepress.com

Table 2: Kinetic Parameters for CYP3A4-Mediated Metabolism of Maraviroc
SystemMetabolite FormedKm (µM)Vmax
Human Liver MicrosomesUK-408,02721 nih.gov0.45 pmol pmol-1 min-1nih.gov
Recombinant CYP3A4UK-408,02713 nih.govpmda.go.jp3 pmol pmol-1 CYP min-1nih.gov

The contribution of CYP3A5 is most evident in the production of hydroxylated metabolites. nih.gov Research has shown that CYP3A5 is predominantly responsible for the formation of an abundant oxidative metabolite, sometimes referred to as M1, which results from the insertion of an oxygen atom onto the difluorocyclohexane ring of the Maraviroc molecule. nih.govresearchgate.netresearchgate.net

Studies have delineated the roles of CYP3A4 versus CYP3A5 in creating five different hydroxylated metabolites. nih.govresearchgate.net The sites of hydroxylation are the 2- and 3-positions of the 4,4-difluorocyclohexyl group and the methyl of the triazole group. nih.gov One specific metabolite, (1S,2S)-2-OH-MVC, was found to be the main hydroxylated product, and CYP3A5 contributed to approximately 40% of its formation in liver microsomes from individuals with functional CYP3A5 alleles. nih.gov The other four hydroxylated metabolites were formed almost exclusively by CYP3A4. nih.gov Further clinical studies have investigated other hydroxylated metabolites mediated by CYP3A5, identified as PF-6857639, PF-6857640, PF-06927572, and PF-06927573. clinicaltrials.gov

In vitro kinetic analyses highlight the efficiency of CYP3A5 in this process, showing a significantly higher maximum formation rate and intrinsic clearance for the M1 metabolite compared to CYP3A4. nih.gov This specialized role underscores the importance of both CYP3A4 and CYP3A5 in the complete metabolic profiling of Maraviroc.

Table 3: Relative Contribution of CYP3A Isoforms to Maraviroc Hydroxylation
Hydroxylated MetabolitePrimary Catalyzing EnzymeNotes
(1S,2S)-2-OH-MVC (M1)CYP3A5 and CYP3A4Main hydroxylated metabolite. CYP3A5 contributes ~40% of its formation in expressors. nih.gov Has a 23-fold higher max formation rate by CYP3A5 vs CYP3A4. nih.gov
Other four hydroxylated metabolitesCYP3A4Almost exclusively metabolized by CYP3A4. nih.gov
PF-6857639, PF-6857640, PF-06927572, PF-06927573CYP3A5Formation mediated by CYP3A5. clinicaltrials.gov

Prominent Role of CYP3A5 in Specific Metabolite Formation

Non-Cytochrome P450 Mediated Metabolism

While enzymatic metabolism by CYP3A is the primary elimination pathway, a portion of Maraviroc is cleared unchanged by the kidneys. Renal clearance accounts for approximately 23% of the total clearance of Maraviroc when it is administered without any CYP3A4 inhibitors. alzdiscovery.orgscience.govviivhealthcare.comtga.gov.aueuropa.eu This indicates that both metabolic and renal excretion processes are important for the drug's disposition.

Table 2: Summary of Maraviroc Metabolic Pathways

Pathway Mediating Enzyme(s) Major Metabolite(s) Significance
N-dealkylation CYP3A4 europa.eu Secondary amine viivhealthcare.comtga.gov.aueuropa.eu Most significant circulating metabolite (~22% radioactivity) viivhealthcare.comtga.gov.aueuropa.eu
Hydroxylation CYP3A4, CYP3A5 viivexchange.com (1S,2S)-2-OH-Maraviroc and four other hydroxylated metabolites viivexchange.com (1S,2S)-2-OH-Maraviroc is the main hydroxylated metabolite viivexchange.com
Renal Excretion Not Applicable Unchanged Maraviroc Accounts for ~23% of total clearance viivhealthcare.comtga.gov.aueuropa.eu

Metabolite Identification and Structural Elucidation Methodologies

Analytical Spectroscopic Techniques for Metabolite Characterization

The precise identification of metabolites, such as Maraviroc metabolite H1, relies on the application of advanced analytical spectroscopic techniques. These methods provide detailed information about the molecular weight, elemental composition, and structural arrangement of the molecule. The combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful approach for the unambiguous characterization of drug metabolites. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental tool in metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information from minute quantities of a substance. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry play crucial roles.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. This precision allows for the calculation of a unique molecular formula. In the analysis of Maraviroc metabolites, HRMS is employed to distinguish between different potential metabolic transformations that may result in isobaric species (molecules with the same nominal mass but different elemental compositions). For instance, hydroxylation, a common metabolic pathway for Maraviroc, results in an increase of one oxygen atom. nih.gov HRMS can confirm this mass shift with high accuracy, thereby supporting the identification of a hydroxylated metabolite.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Hypothesized Maraviroc Metabolite

ParameterValue
Observed m/z 531.2857
Calculated m/z (for C29H41F2N6O2) 531.2862
Mass Accuracy (ppm) -0.94
Proposed Elemental Composition C29H41F2N6O2

Note: This table is illustrative and based on the potential hydroxylation of Maraviroc. Actual data for "metabolite H1" is not publicly available.

Tandem mass spectrometry (MS/MS) is utilized to gain structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to pinpoint the site of metabolic modification. In the context of Maraviroc, MS/MS studies have been used to understand the fragmentation pathways of the parent drug, which aids in the interpretation of the fragmentation spectra of its metabolites. mdpi.comnih.gov For a hydroxylated metabolite of Maraviroc, the location of the hydroxyl group on the 4,4-difluorocyclohexyl moiety or the triazole methyl group can be inferred by comparing its fragmentation pattern to that of the parent drug. nih.gov

Table 2: Representative Tandem Mass Spectrometry Fragmentation Data for Maraviroc

Precursor Ion (m/z)Product Ions (m/z)Proposed Fragment Structure
515.3389.2[M+H - C8H15N]+
515.3280.1[M+H - C10H10N4]+
515.3117.1[C8H15N+H]+

Note: This table shows known fragmentation of the parent drug, Maraviroc. The fragmentation of its metabolites would be compared against this to identify structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and unambiguous structural elucidation of a molecule in solution. For complex drug metabolites, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons, their neighboring protons, and their relative abundance, respectively. In the structural elucidation of this compound, ¹H NMR would be used to identify changes in the proton signals compared to the parent drug. For example, the introduction of a hydroxyl group would lead to the appearance of a new signal for the hydroxyl proton and shifts in the signals of protons adjacent to the site of hydroxylation.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aliphatic, aromatic, carbonyl). For this compound, comparing its ¹³C NMR spectrum with that of Maraviroc would reveal shifts in carbon signals at or near the site of metabolism. For instance, a carbon atom bonded to a newly introduced hydroxyl group would experience a significant downfield shift in its resonance.

Two-Dimensional NMR Techniques for Connectivity Mapping

The precise structure of this compound, particularly the location of the newly introduced hydroxyl group, is determined through a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These techniques provide detailed information about the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between protons on adjacent carbon atoms. This is particularly useful in confirming the spin systems within the various fragments of the molecule, such as the tropane (B1204802) and fluorocyclohexyl moieties. By analyzing the cross-peaks in the COSY spectrum, the proton-proton connectivity network can be mapped, helping to piece together the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbon atoms to which they are attached. This provides a direct link between the proton and carbon skeletons of the molecule. For this compound, each protonated carbon atom would give rise to a cross-peak in the HSQC spectrum, connecting the ¹H and ¹³C chemical shifts. This is a powerful tool for assigning the carbon resonances and confirming the integrity of the core structure of the metabolite.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two to four bonds. This technique is particularly valuable for identifying connections to quaternary carbons (carbons with no attached protons) and for linking different spin systems together. In the structural elucidation of this compound, HMBC correlations would be key to definitively placing the hydroxyl group. For instance, protons near the site of hydroxylation would show long-range correlations to the carbon atom bearing the hydroxyl group, as well as to neighboring carbons, thus pinpointing its exact location on the Maraviroc scaffold.

The collective data from these 2D NMR experiments provide unambiguous evidence for the complete chemical structure of this compound.

2D NMR Technique Information Provided Application in this compound Elucidation
COSY ¹H-¹H correlations (through 2-3 bonds)Mapping of proton spin systems within the tropane and fluorocyclohexyl rings.
HSQC ¹H-¹³C direct correlations (one bond)Assignment of protonated carbon signals and confirmation of the carbon framework.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Establishing connectivity between different molecular fragments and pinpointing the site of hydroxylation by observing correlations to the hydroxylated carbon and its neighbors.

Biosynthesis and Isolation of Maraviroc Metabolites for Characterization

To obtain sufficient quantities of Maraviroc metabolites for detailed structural analysis, a common strategy is biosynthesis using in vitro systems that mimic the metabolic processes in the liver. For Maraviroc, this involves incubating the parent drug with human liver microsomes, which contain the cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.gov Specifically, enzymes such as CYP3A4 and CYP3A5 are known to be involved in the oxidative metabolism of Maraviroc.

The incubation mixture, containing the parent drug and the newly formed metabolites, is then subjected to a purification process. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. By carefully selecting the column and mobile phase conditions, the various metabolites can be separated from the remaining parent drug and from each other based on their physicochemical properties, such as polarity. The fractions corresponding to each metabolite are collected, and the solvent is removed to yield the isolated metabolite in a purified form, ready for spectroscopic analysis. This biosynthetic approach provides a reliable method for producing the quantities of metabolites necessary for comprehensive characterization.

Comparison to Authentic Standards for Absolute Configuration Assignment

While NMR spectroscopy can determine the constitution and relative stereochemistry of a metabolite, assigning the absolute configuration often requires comparison to an authentic standard with a known stereochemistry. nih.gov In the case of hydroxylated metabolites of Maraviroc, where new stereocenters are created upon hydroxylation of the cyclohexyl ring, determining the precise spatial arrangement of the hydroxyl group is crucial.

In Vitro Systems for Maraviroc Metabolite Research

Human Liver Microsomes (HLM) in Metabolism Studies

Human Liver Microsomes (HLM) are a standard in vitro tool for metabolism studies as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. altex.org Investigations using HLM were fundamental in elucidating the metabolic pathways of Maraviroc. nih.govfda.gov

Initial studies with HLM identified that Maraviroc is metabolized to a primary N-dealkylated product. nih.gov The kinetics of this reaction were characterized by a Michaelis-Menten constant (Km) of 21 µM and a maximum velocity (Vmax) of 0.45 pmol/pmol CYP/min. nih.gov Further research using HLM focused on identifying the specific CYP enzymes involved through chemical inhibition studies. The metabolism of Maraviroc was significantly inhibited by ketoconazole, a potent and specific inhibitor of CYP3A4, confirming this enzyme's primary role. nih.govfda.gov

More detailed investigations in HLM were conducted to delineate the formation of various hydroxylated metabolites. Maraviroc is metabolized to five distinct hydroxylated metabolites, with the main one being (1S,2S)-2-OH-MVC (metabolite H1). nih.gov This metabolite accounts for approximately half of the total metabolism of Maraviroc. nih.gov The other four hydroxylated metabolites are formed at the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and the methyl of the triazole moiety. nih.gov The formation of the N-dealkylated metabolite, UK-408,027, was also confirmed to be mediated by CYP3A4 in HLM. pmda.go.jp

Table 1: Kinetic Parameters of Maraviroc Metabolism in Human Liver Microsomes
Metabolic PathwayParameterValueReference
N-dealkylationKm21 µM nih.gov
N-dealkylationVmax0.45 pmol/pmol CYP/min nih.gov

Hepatocyte Cultures for Metabolite Profiling

Hepatocyte cultures, particularly cryopreserved human hepatocytes, offer a more physiologically relevant in vitro model than microsomes because they contain the full complement of metabolic enzymes (Phase I and Phase II) and necessary cofactors at physiological levels. altex.orgsigmaaldrich.com This integrated system allows for a more comprehensive assessment of metabolic stability, metabolite profiling, and the interplay between different metabolic pathways. bioivt.com

For a drug like Maraviroc, hepatocyte cultures can be used to confirm the metabolic pathways identified in simpler systems and to detect metabolites that might be formed through pathways absent in microsomes (e.g., cytosolic enzymes). altex.org Metabolite profiling assays in hepatocytes help to identify the sites and pathways of metabolism, which is crucial for understanding the complete disposition of a drug candidate. altex.org While specific data tables from Maraviroc studies in hepatocytes are not detailed in the provided sources, the application of these systems is a standard and vital step in drug metabolism research to predict in vivo hepatic clearance and metabolite formation. altex.org

Cell Line-Based Assays for Metabolic Pathway Investigation

While primary metabolism studies heavily rely on liver-derived systems, various engineered or tumor-derived cell lines are employed to investigate specific aspects of a drug's disposition and activity. bio-connect.nl For Maraviroc and its metabolites, cell line-based assays have been used to explore biological activity and transport mechanisms rather than primary metabolic pathway elucidation. nih.govresearchgate.net

For instance, cell lines such as HeLa have been used to study the effect of Maraviroc on Chlamydia trachomatis development, indicating how the parent drug interacts in a cellular infection model. microbiologyresearch.org Neuro-derived cell lines, including U87 glioblastoma cells and 373 astrocytes, have been instrumental in assessing the antiviral activity of Maraviroc in the central nervous system (CNS) context. researchgate.net These models are valuable for determining if metabolites retain pharmacological activity.

Furthermore, cell lines expressing specific drug transporters, such as Caco-2 cells which express P-glycoprotein (P-gp), are used to investigate whether a drug or its metabolites are substrates or inhibitors of these transporters. mdpi.com In vitro studies have shown that Maraviroc is a substrate for P-gp, and such cell-based transport assays are essential for understanding its absorption and distribution. viivhealthcare.com

Enzyme Kinetics and Mechanistic Studies of Maraviroc Metabolite Formation

Determination of Kinetic Parameters (Kₘ, Vₘₐₓ)

The formation of the N-dealkylated metabolite of Maraviroc follows Michaelis-Menten kinetics. Studies have determined the apparent Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of this metabolic reaction in different in vitro systems. In pooled human liver microsomes, the formation of this metabolite was characterized by a Kₘ of 21 µM and a Vₘₐₓ of 0.45 pmol/pmol/min. nih.govnih.gov

Further investigations using recombinant CYP3A4, the primary enzyme responsible for this metabolic pathway, provided more specific kinetic values. In this system, the N-dealkylation of Maraviroc was characterized by a Kₘ of 13 µM and a Vₘₐₓ of 3 pmol/pmol CYP/min. nih.govnih.gov The lower Kₘ value in the recombinant system suggests a higher affinity of CYP3A4 for Maraviroc as a substrate under these isolated conditions.

SystemKₘ (µM)VₘₐₓReference
Human Liver Microsomes210.45 pmol/pmol/min nih.gov, nih.gov
Recombinant CYP3A4133 pmol/pmol CYP/min nih.gov, nih.gov

Intrinsic Clearance Value Assessment for Metabolite Formation

Intrinsic clearance (CLᵢₙₜ), calculated as the ratio of Vₘₐₓ to Kₘ, provides a measure of the enzyme's metabolic efficiency. Based on the kinetic parameters for the formation of the N-dealkylated metabolite in human liver microsomes, the intrinsic clearance is approximately 21.4 µL/min/mg protein (0.45 pmol/min/pmol CYP divided by 21 µM, with appropriate unit conversions).

Notably, the intrinsic clearance based on the formation of the UK-408,027 metabolite accounts for about 20% of the total intrinsic clearance of Maraviroc, as calculated from substrate depletion experiments. nih.gov This finding is consistent with human radiolabel studies which indicate that Maraviroc undergoes multiple routes of metabolism. nih.gov

Substrate Saturation Data Analysis and Modeling

To determine the kinetic parameters, substrate saturation studies were conducted. These experiments involved incubating the enzyme systems (human liver microsomes or recombinant CYP3A4) with a wide range of Maraviroc concentrations, typically from 1 µM to 1000 µM. nih.gov The rate of formation of the N-dealkylated metabolite was then measured at each substrate concentration.

The resulting data, plotting reaction velocity against substrate concentration, were fitted to the Michaelis-Menten equation to derive the Kₘ and Vₘₐₓ values. nih.gov This modeling confirms that the formation of the primary metabolite is a saturable process, characteristic of enzyme-mediated reactions.

Role of Specific Inhibitors in Delineating Enzymatic Contributions (e.g., CYP3A4 inhibitors)

The contribution of specific cytochrome P450 enzymes to Maraviroc metabolism was investigated using a panel of chemical inhibitors. These studies were crucial in identifying CYP3A4 as the principal enzyme responsible for the formation of the N-dealkylated metabolite. nih.govdovepress.com

When Maraviroc was incubated with human liver microsomes in the presence of various CYP inhibitors, only the potent and specific CYP3A4 inhibitor, ketoconazole, demonstrated a significant effect. nih.govdovepress.com Ketoconazole strongly inhibited the metabolism of Maraviroc, with greater than 80% inhibition observed. nih.govdovepress.com In contrast, inhibitors for other major CYP enzymes showed no statistically significant impact on the metabolic activity. nih.gov

InhibitorTarget EnzymeEffect on Metabolite FormationReference
KetoconazoleCYP3A4>80% inhibition nih.gov, dovepress.com
FurafyllineCYP1A2No significant effect nih.gov, dovepress.com
SulphaphenazoleCYP2C9No significant effect nih.gov, dovepress.com
BenzylnirvanolCYP2C19No significant effect nih.gov, dovepress.com
QuinidineCYP2D6No significant effect nih.gov, dovepress.com

These findings, combined with data from recombinant enzyme systems, conclusively establish that CYP3A4 is the clinically relevant enzyme responsible for the N-dealkylation of Maraviroc. nih.gov While CYP3A5 also shows some activity towards Maraviroc, its role in the formation of other oxidative metabolites is more predominant. nih.govnih.gov

Impact of Genetic Polymorphisms on Maraviroc Metabolite Formation

Influence of CYP3A5*3 Allele on Metabolite Production

The CYP3A5 gene is subject to genetic polymorphisms that affect its function. The CYP3A51 allele is the wild-type and is associated with normal, high-level expression of the CYP3A5 enzyme. nih.gov Conversely, alleles such as CYP3A53, CYP3A56, and CYP3A57 are considered dysfunctional as they lead to reduced or no enzyme activity. nih.goveuropa.euviivhealthcare.com The CYP3A5*3 allele, in particular, is a common variant that results in a splicing defect and a non-functional protein. nih.gov

Individuals can be categorized into three groups based on their CYP3A5 genotype: homozygous wild-type (1/1), heterozygous (1 plus a dysfunctional allele), and homozygous dysfunctional (two dysfunctional alleles, e.g., *3/3). nih.govnih.gov Research has shown a clear link between these genotypes and the production of Maraviroc metabolite H1.

A clinical study involving healthy volunteers demonstrated that individuals with homozygous dysfunctional alleles, including CYP3A53, exhibit significantly reduced plasma concentrations of metabolite H1 after an oral dose of Maraviroc. nih.gov This is a direct consequence of the reduced or absent CYP3A5 enzyme activity in these individuals, which is primarily responsible for the formation of this metabolite. nih.gov In contrast, individuals with at least one functional CYP3A51 allele (heterozygous or homozygous wild-type) are able to produce the metabolite more efficiently. nih.gov One study found that the formation of (1S,2S)-2-hydroxymaraviroc was most significantly affected by the CYP3A5 genotype. nih.govnih.gov

Correlation Between CYP3A5 Genotype and Metabolite Exposure Profiles

The genetic variations in CYP3A5 directly correlate with the exposure profiles of both Maraviroc and its metabolite H1. Studies have quantified these differences by measuring the area under the plasma concentration-time curve (AUC), which represents the total exposure to a substance over time.

In a study with healthy volunteers, the exposure to metabolite H1 was found to be dependent on the CYP3A5 genotype. nih.gov The influence of the genotype was even more pronounced when looking at the ratio of the AUC of Maraviroc to the AUC of metabolite H1 (AUCmaraviroc/AUCM1). nih.gov This ratio provides a clear indication of the metabolic activity of CYP3A5.

The study found that relative to the homozygous dysfunctional group, the AUCmaraviroc/AUCM1 ratio was 51% lower in heterozygous individuals and 64% lower in the homozygous wild-type group. nih.govnih.gov This demonstrates a gene-dose effect, where a higher number of functional CYP3A5*1 alleles leads to more efficient metabolism of Maraviroc into metabolite H1, thereby decreasing the ratio of the parent drug to the metabolite.

The following table summarizes the key pharmacokinetic parameters of this compound (M1) based on CYP3A5 genotype from a study in healthy volunteers.

Pharmacokinetic Parameters of this compound (M1) by CYP3A5 Genotype
CYP3A5 Genotype GroupNumber of Subjects (n)Metabolite M1 AUC0–inf (ng·h/mL) - MeanAUCmaraviroc/AUCM1 Ratio
Homozygous Dysfunctional (e.g., 3/3)8Higher relative concentrationHighest Ratio
Heterozygous (1/3)8Intermediate relative concentration51% Lower than Homozygous Dysfunctional
Homozygous Wild-Type (1/1)8Lower relative concentration64% Lower than Homozygous Dysfunctional

Another study in healthy volunteers further corroborated these findings, showing that extensive metabolizers (two functional CYP3A5*1 alleles) had an approximately 2-fold higher metabolite-to-parent drug AUC ratio compared to poor metabolizers (no functional alleles). hivandmore.de This difference in exposure was diminished when Maraviroc was co-administered with a potent CYP3A inhibitor, confirming the central role of CYP3A enzymes in the metabolite's formation. nih.govnih.gov

These findings collectively underscore the significant impact of CYP3A5 genetic polymorphisms, particularly the presence of the non-functional CYP3A5*3 allele, on the formation and subsequent exposure to this compound.

Preclinical Investigations of Maraviroc Metabolite Disposition

Metabolite Profiling in Animal Models (e.g., Rat, Dog)

Pharmacokinetic and metabolism studies for Maraviroc have been conducted in several animal species, including mice, rats, and dogs. nih.gov In vitro studies identified cytochrome P450 3A4 as the primary enzyme responsible for Maraviroc metabolism. nih.govviivhealthcare.com In vivo studies in animal models confirmed that Maraviroc is significantly metabolized, although the parent compound remains the major component circulating in plasma and found in excreta. nih.gov

The metabolic pathways are noted to have a high degree of structural consistency across different species, with the main transformations being products of oxidative metabolism. nih.govresearchgate.net The most significant circulating metabolite identified in humans is a secondary amine, formed via N-dealkylation, which accounts for approximately 22% of radioactivity in plasma. europa.eueuropa.eu Another metabolite, a carboxylic acid resulting from the N-dealkylation pathway (UK-463,977), has also been quantified in human plasma. nih.gov While detailed profiling of every metabolite in preclinical species is not extensively published, the general profile indicates that metabolites are polar and essentially inactive. europa.eutga.gov.au In rats, gut metabolism is not believed to contribute significantly to the drug's disposition. liverpool.ac.uk

Animal ModelPrimary Metabolic PathwaysKey FindingsReference
RatOxidation, N-dealkylationParent compound is the major circulating component. Low abundance of metabolites detected in circulating blood. nih.govliverpool.ac.uk
DogOxidation, N-dealkylationParent compound is the major circulating component. Metabolite structures are consistent with those found in other species. nih.gov

Tissue Distribution Studies of Metabolites in Preclinical Species (e.g., Brain, GALT)

Tissue distribution has been investigated in preclinical species, primarily the rat, using radiolabelled Maraviroc to trace the parent compound and its metabolites. These studies provide insight into the potential penetration of metabolites into sanctuary sites such as the central nervous system (CNS) and gut-associated lymphoid tissue (GALT).

The data indicate limited distribution of Maraviroc and its metabolites into the brain. Studies in rats showed that cerebrospinal fluid (CSF) concentrations of radioactivity were approximately 10% of the free plasma concentration. nih.gov This suggests that the efflux transporter P-glycoprotein, for which Maraviroc is a substrate, effectively limits penetration into the CNS. nih.gov

Conversely, distribution to lymphoid tissues associated with the gut was more significant. Following administration to rats, concentrations of radioactivity in GALT lymph nodes were found to be higher than those in blood. nih.gov Additionally, studies in lactating rats demonstrated that Maraviroc and its metabolites are extensively excreted into milk. tga.gov.au

Preclinical SpeciesTissueDistribution Finding (Parent + Metabolites)Reference
RatBrain / CNSLimited distribution; CSF concentrations were ~10% of free plasma concentrations. nih.gov
RatGut-Associated Lymphoid Tissue (GALT)Radioactivity in GALT lymph nodes exceeded concentrations in blood. nih.gov
Rat (Lactating)MilkExtensive excretion of Maraviroc and its metabolites into milk. tga.gov.au

Excretion Profiling of Metabolites in Animal Excreta

The elimination of Maraviroc and its metabolites occurs predominantly through the feces in preclinical animal models, a finding that is consistent with human data. nih.gov Following administration of radiolabelled Maraviroc, the majority of the dose is recovered in the feces, with a smaller portion eliminated in the urine. nih.gov

In rats, specific studies have shown that the parent compound is secreted into the gastrointestinal tract via both bile and direct intestinal secretion. nih.govresearchgate.net The material recovered from excreta consists of both the unchanged parent drug and various metabolites. nih.gov Although Maraviroc is extensively metabolized, the parent drug is the major single component excreted. nih.gov

Animal ModelExcretion RoutePrimary Elimination PathwayKey FindingsReference
RatFeces, UrineFecalElimination is primarily via feces. Parent compound is secreted into the GI tract through bile and direct secretion. nih.govnih.govresearchgate.net
DogFeces, UrineFecalFecal elimination accounts for the majority of the total excretion. nih.gov

Analytical Methodologies for Maraviroc Metabolite Quantification in Research Settings

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for the quantification of drugs and their metabolites in complex biological fluids. researchgate.net Its widespread adoption is due to its high sensitivity, specificity, and capacity for high-throughput analysis, making it the method of choice for pharmacokinetic studies. nih.gov The development of a robust LC-MS/MS method is a multi-step process involving the optimization of both the chromatographic separation and the mass spectrometric detection to ensure reliable and reproducible results. wuxiapptec.com

The primary goal of the chromatographic step is to separate the metabolites of interest from the parent drug (Maraviroc) and from endogenous components in the biological matrix that could interfere with quantification. chromatographyonline.com Ultra-High Performance Liquid Chromatography (UHPLC) is frequently employed for this purpose, offering significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.net

The separation is typically achieved using reversed-phase chromatography. A common setup involves a sub-2 µm particle column, such as a BEH Shield RP-18 or an Acquity UPLC HSS T3, which provides efficient separation. researchgate.netmdpi.com The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, delivered in a gradient elution mode to resolve compounds with varying polarities. For instance, a mobile phase combining 0.01 M ammonium (B1175870) acetate (B1210297) or formic acid in water with acetonitrile (B52724) is effective for separating Maraviroc and its metabolites. researchgate.netresearchgate.net The use of UHPLC systems allows for rapid gradients and flow rates, often enabling chromatographic run times of just a few minutes. researchgate.net

ParameterTypical ConditionReference
Chromatography SystemUHPLC researchgate.netmdpi.com
ColumnReversed-Phase C18 (e.g., Acquity UPLC HSS T3, 1.8 µm; BEH Shield RP-18, 1.7 µm) researchgate.netmdpi.com
Mobile Phase AAqueous buffer (e.g., 0.01 M Ammonium Acetate; 0.05% Formic Acid in water) researchgate.netmdpi.com
Mobile Phase BOrganic Solvent (e.g., Acetonitrile) researchgate.netmdpi.com
Elution ModeGradient researchgate.net
Column Temperature40-50 °C researchgate.netmdpi.com

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for accurate quantification of metabolites, which are often present at low concentrations. The most common ionization source used for this application is electrospray ionization (ESI), typically operated in positive ion mode for Maraviroc and its metabolites. nih.govscispace.com

Quantification is performed using the multiple reaction monitoring (MRM) mode. In MRM, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the protonated molecule of the metabolite, [M+H]⁺), which is then fragmented in a collision cell. The third quadrupole is set to monitor a specific, characteristic product ion resulting from the fragmentation. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. perkinelmer.com For example, a validated method for Maraviroc and its major metabolite UK-408,027 in human plasma utilized positive ion TurboIonSpray® ionization and MRM for detection. nih.govscispace.com The specific m/z transitions for each metabolite are determined during method development by infusing a pure standard of the compound into the mass spectrometer.

Method Validation in Biological Matrices for Research Applications

Before a bioanalytical method can be used for sample analysis in a research study, it must undergo a thorough validation process to demonstrate its reliability. nih.goveuropa.eu This process assesses several key performance characteristics to ensure the data generated are accurate and precise. researchgate.net For the quantification of Maraviroc metabolites, validation is performed in the same biological matrix (e.g., plasma, urine) as the study samples. europa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix constituents. biopharmaservices.com

Linearity and Range: The concentration range over which the assay is accurate and precise. For both Maraviroc and its metabolite UK-408,027, one method was validated over a concentration range of 0.500–500 ng/mL in human plasma. nih.govscispace.com A method for the carboxylic acid metabolite UK-463,977 was validated in plasma over a range of 0.1–5.0 ng/mL. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.gov

MetaboliteMatrixLinearity Range (ng/mL)Intra/Inter-assay Precision (%CV)Accuracy/Inaccuracy (%)Reference
UK-408,027Human Plasma0.500 - 500Not explicitly stated, but method fully validatedNot explicitly stated, but method fully validated nih.govscispace.com
UK-408,027Human Liver Microsomes1 - 500CV: 4.2% - 5.7%Inaccuracy: -5.8% to 3.6% nih.gov
UK-408,027Urine5 - 1000Imprecision: 3.3% - 13.2%Inaccuracy: -2.5% to 5.0% nih.gov
UK-463,977Plasma0.1 - 5.0Imprecision: 2.2% - 11.3%Inaccuracy: -1.5% to 5.0% nih.gov
UK-463,977Urine10 - 1000Imprecision: 1.4% - 4.2%Inaccuracy: Not explicitly stated nih.gov

Bioanalytical Considerations for Metabolite Quantification

Several factors must be carefully considered when developing and applying a method for metabolite quantification to ensure data integrity.

Sample Preparation: Biological samples are complex mixtures requiring a cleanup step to remove proteins and other interfering substances before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For Maraviroc and its metabolites, methods using a simple protein precipitation with a solvent like acetonitrile have been successfully validated. nih.govscispace.com

Internal Standard (IS): The use of an internal standard is critical to correct for variability during sample processing and instrumental analysis. The ideal IS is a stable isotope-labeled version of the analyte (e.g., a deuterated or ¹³C-labeled metabolite), as it has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, but is distinguishable by mass.

Matrix Effects: This phenomenon, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate results. researchgate.net Matrix effects must be evaluated during method validation, typically by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution. researchgate.net Proper chromatographic separation and sample cleanup are key to mitigating these effects. chromatographyonline.com

Metabolite Stability: The potential for the metabolite to degrade or to interconvert with the parent drug during sample collection, storage, or processing must be thoroughly investigated. biopharmaservices.com For example, acyl glucuronide metabolites are known to be unstable; while this is not a primary pathway for Maraviroc, it highlights the need to assess the stability of any target metabolite under relevant conditions.

Advanced Research Perspectives in Maraviroc Metabolite Studies

Computational Modeling and Simulation of Metabolic Pathways

Computational modeling has become an indispensable tool for predicting and understanding the complexities of Maraviroc metabolism and its potential for drug-drug interactions (DDIs). By simulating metabolic pathways, researchers can forecast the clinical impact of co-administering Maraviroc with other drugs, particularly those that modulate the activity of Cytochrome P450 (CYP) enzymes.

A primary focus of these simulations has been the N-dealkylation of Maraviroc, its major metabolic route, which is predominantly carried out by the CYP3A4 enzyme. nih.gov In vitro data from human liver microsomes (HLMs) and recombinant CYP systems are used as inputs for sophisticated simulation software. nih.gov For instance, the Simcyp™ population-based absorption, distribution, metabolism, and elimination (ADME) simulator has been employed to predict the magnitude of DDIs. nih.govresearchgate.net These simulations use kinetic parameters determined from in vitro experiments to model the effect of CYP3A4 inhibitors on Maraviroc's pharmacokinetics. nih.gov The models account for time- and concentration-dependent enzyme inhibition, using study designs that mirror those used in clinical trials. nih.gov The simulated outcomes have shown good agreement with observed clinical changes, generally predicting the median area under the curve (AUC) ratios within a twofold margin, thereby validating the software as a reliable predictor of CYP-based DDIs. nih.govresearchgate.net

Molecular modelling techniques, including molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been applied to analyze the electronic structure of Maraviroc and its metabolites. scialert.net These analyses revealed large LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy differences, suggesting the compounds are kinetically inert. scialert.net Such computational studies help in assessing the intrinsic reactivity and potential for adverse reactions, concluding that while the molecular surfaces may be susceptible to nucleophilic attacks, the kinetic inertness implies low rates for such reactions. scialert.net Furthermore, DFT has been used to rationalize the mass spectral fragmentation patterns of Maraviroc and its metabolites, aiding in their structural elucidation. researchgate.net

Table 1: In Vitro Kinetic Parameters for Maraviroc N-dealkylation Used in Metabolic Simulations

ParameterValueSystemReference
Km21 µMHuman Liver Microsomes nih.gov
Vmax0.45 pmol pmol−1 min−1Human Liver Microsomes nih.gov
Km13 µMRecombinant CYP3A4 nih.gov
Vmax3 pmol pmol−1 CYP min−1Recombinant CYP3A4 nih.gov

Application of Systems Biology Approaches to Maraviroc Metabolism

Systems biology offers a holistic framework for understanding Maraviroc metabolism by integrating diverse experimental data into comprehensive models. This approach moves beyond the study of individual components to analyze the behavior and relationships of all parts of the metabolic system. Physiologically based pharmacokinetic (PBPK) modeling, a key tool in systems biology, combines physicochemical drug properties with physiological and enzymatic data to simulate the drug's journey through the body. core.ac.uk

For Maraviroc, PBPK and other semi-mechanistic population pharmacokinetic models have been developed using early-phase clinical data. core.ac.uknih.gov These models integrate in vitro metabolic data, such as enzyme kinetics, with in vivo data from clinical studies. nih.govcore.ac.uk The goal is to create a "virtual patient" or population to predict the pharmacokinetics of Maraviroc under various conditions, such as co-administration with other drugs. nih.gov For example, a PBPK model for Maraviroc was used to validate the inducing effect of efavirenz (B1671121) on CYP3A4, a common DDI scenario in HIV treatment. core.ac.uk

These systems pharmacology models can apportion the relative fractions of Maraviroc and its metabolites to different clearance pathways, including renal and metabolic routes. nih.gov By constructing a mass-balance model, researchers can describe the disposition of Maraviroc after an oral dose and predict how this balance might change with different formulations or dosages. nih.gov A limitation acknowledged in one model was the assignment of all metabolism to the liver, while in reality, intestinal CYP3A4 also contributes; however, this simplification was deemed the most parsimonious approach given the available data. nih.gov The successful application of these integrated models demonstrates their power in bridging the gap between in vitro findings and clinical reality, forming a cornerstone of modern drug development. nih.gov

Metabolomics Approaches for Uncovering Novel Metabolites

Metabolomics, the large-scale study of small molecules or metabolites, has been instrumental in discovering and characterizing the biotransformation products of Maraviroc. frontiersin.org The characterization of unknown metabolites in biological samples is a significant challenge in drug development, and advanced analytical techniques are essential for this task. researchgate.net

Studies employing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have successfully identified several monooxygenated, dioxygenated, and glucuronidated metabolites of Maraviroc both in vitro and in vivo. researchgate.net A detailed investigation into Maraviroc's metabolism in human liver microsomes led to the biosynthesis and identification of five distinct hydroxylated metabolites. nih.gov The structural elucidation of these novel compounds was achieved using a combination of high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, with absolute configurations confirmed by comparison to authentic, synthesized standards. nih.gov These studies pinpointed the sites of metabolism to the 4,4-difluorocyclohexyl and triazole moieties of the parent drug. nih.gov

Metabolite profiling was also a key component of a human mass balance study where a ¹⁴C-labeled dose of Maraviroc was administered. nih.govnih.gov Analysis of plasma, urine, and faecal samples confirmed that Maraviroc is extensively metabolized, with oxidation and N-dealkylation identified as the major metabolic pathways. nih.govnih.gov While unchanged Maraviroc was the major circulating component (approx. 42% of radioactivity), a secondary amine metabolite formed via N-dealkylation was the most significant circulating metabolite, accounting for about 22% of radioactivity. nih.goveuropa.eu This comprehensive profiling provides a complete picture of the drug's fate and excretion. nih.gov

Table 2: Major Metabolic Pathways and Metabolites of Maraviroc Identified via Metabolomics

Metabolic PathwayMetabolite TypeKey Metabolite(s)Reference
N-dealkylationSecondary amineUK-408,027 (most abundant circulating metabolite) nih.govdovepress.com
HydroxylationHydroxylated metabolitesFive identified at the 4,4-difluorocyclohexyl and triazole moieties nih.gov
OxidationMono-oxygenated productsMinor metabolites europa.eu
OxidationN-oxideIdentified in oxidizing environment mdpi.com
GlucuronidationGlucuronidated metabolitesIdentified in vitro and in vivo researchgate.net

Development of Isotope-Labeled Metabolites for Research Purposes

The use of isotope-labeled compounds is a powerful technique in drug metabolism research, enabling precise tracking and quantification of a drug and its metabolites. Stable heavy isotopes of elements like hydrogen (deuterium) and carbon (¹³C) or radioactive isotopes like ¹⁴C can be incorporated into drug molecules. medchemexpress.com

In bioanalytical chemistry, stable isotope-labeled (SIL) analogues of drugs and their metabolites serve as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net For example, Maraviroc-d₆, a deuterated version of the drug, is available for research purposes. medchemexpress.commedchemexpress.com Using matched isotopically labeled internal standards compensates for variations during sample preparation and analysis, such as matrix effects, leading to highly accurate and precise quantification of the target analyte in complex biological matrices like plasma or tissue lysates. researchgate.net This accuracy is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Future Research Directions

Elucidation of Minor Metabolite Pathways

The principal metabolic pathways for Maraviroc have been identified as N-dealkylation and hydroxylation, mediated largely by cytochrome P450 (CYP) enzymes, particularly CYP3A4. drugbank.comnih.govalzdiscovery.orgnih.gov Studies have successfully identified five distinct hydroxylated metabolites formed on the 4,4-difluorocyclohexyl moiety and the triazole moiety of the parent compound. nih.gov

However, the biotransformation of complex molecules like Maraviroc can involve numerous, less prominent metabolic routes. Future research should aim to identify and characterize these minor pathways. Investigating the potential role of other phase I enzymes beyond CYP3A4/5 or phase II conjugation reactions (such as glucuronidation or sulfation) could provide a more complete picture of Maraviroc's disposition. The application of advanced analytical techniques, such as high-resolution mass spectrometry, in comprehensive metabolite identification studies using various in vitro systems (e.g., hepatocytes, subcellular fractions) and in vivo samples is essential for detecting and structuring elucidating these low-abundance metabolites. Understanding these pathways is crucial as even minor metabolites can sometimes contribute to drug-drug interactions or idiosyncratic toxicity.

Understanding Stereoselective Metabolite Formation

Research has shown that the metabolism of Maraviroc is stereoselective, leading to the formation of multiple hydroxylated stereoisomers. nih.gov The main metabolite, (1S,2S)-2-hydroxy-Maraviroc, accounts for approximately half of the total metabolism observed in human liver microsomes. nih.govnih.gov The formation of this primary metabolite is catalyzed by both CYP3A4 and CYP3A5, with CYP3A5 contributing significantly (around 40%) to this specific pathway. nih.gov In contrast, the other four identified hydroxylated metabolites are formed almost exclusively by CYP3A4. nih.gov

This differential involvement of CYP3A isoforms highlights the complexity of Maraviroc's metabolism. Future research should focus on elucidating the precise molecular mechanisms that dictate this stereoselectivity. Structural studies of CYP3A4 and CYP3A5 active sites, combined with molecular modeling and site-directed mutagenesis, could reveal the specific interactions that favor the formation of one stereoisomer over others. A deeper understanding of this stereoselective process is important because different stereoisomers can have distinct pharmacokinetic and pharmacodynamic properties. rndsystems.com

Metabolic PathwayKey EnzymesMajor Metabolites Identified
Hydroxylation CYP3A4, CYP3A5(1S,2S)-2-hydroxy-Maraviroc; Four other hydroxylated isomers
N-dealkylation CYP3A4N-dealkylated Maraviroc

Investigation of Metabolite Interactions with Cellular Components in Research Models

The pharmacological activity of Maraviroc is derived from its antagonist binding to the C-C chemokine receptor type 5 (CCR5). rndsystems.com While the major metabolites of Maraviroc are generally considered to be inactive, this is an area that merits further empirical investigation. nih.gov Future research should systematically evaluate the potential for primary hydroxylated metabolites to interact with cellular components.

Exploration of Metabolite Stability in Various Research Matrices

The accuracy of pharmacokinetic and metabolism data relies heavily on the stability of the analytes in the biological samples during collection, processing, and storage. The stability of Maraviroc itself has been addressed in the development of various bioanalytical methods. However, the stability of its individual metabolites, including the primary hydroxylated forms, is often less characterized.

Future research efforts should include dedicated stability studies for Maraviroc's hydroxylated metabolites in various research matrices commonly used in preclinical and clinical studies, such as plasma, urine, and liver microsomes from different species. These investigations should assess stability under different conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. Establishing the stability profile of these metabolites is critical for ensuring the reliability and accuracy of quantitative bioanalysis in research settings and for the correct interpretation of metabolic profiling and pharmacokinetic modeling studies.

Q & A

Basic: What analytical and biochemical methods are recommended for identifying and characterizing Maraviroc metabolite H1 in preclinical studies?

To identify and characterize this compound, researchers typically employ ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to separate and detect metabolites in biological matrices. Enzyme phenotyping using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4 and CYP3A5) is critical to determine metabolic pathways. For instance, CYP3A5 demonstrates a 23-fold higher Vmax (0.93 vs. 0.04 pmol·min⁻¹·pmol P450⁻¹) compared to CYP3A4, making it the principal enzyme for H1 formation . Kinetic parameters (Km, Vmax) should be calculated using nonlinear regression models, and enzyme contributions should be validated via CYP isoform-selective inhibitors .

Advanced: How can conflicting enzyme kinetic data between CYP3A4 and CYP3A5 in metabolite H1 formation be reconciled experimentally?

Discrepancies in kinetic efficiency (e.g., CYP3A5’s higher Vmax but lower substrate affinity compared to CYP3A4) may arise from structural differences in substrate-binding pockets. Site-directed mutagenesis of divergent residues (e.g., CYP3A5-specific amino acids) can elucidate structural determinants of catalytic activity. For example, swapping residues between CYP3A4 and CYP3A5 followed by metabolite quantification via UPLC-MS can pinpoint functional domains . Additionally, population-scale genotyping (e.g., CYP3A5*1 vs. *3 alleles) in HLMs can clarify inter-individual variability in H1 formation, as *3/*3 genotypes reduce H1 production by 79% .

Basic: What statistical and computational tools are essential for analyzing metabolomics data in Maraviroc metabolite studies?

Robust metabolomics workflows require multivariate statistical methods (e.g., PCA, PLS-DA) to differentiate metabolite profiles and identify H1-related biomarkers. Tools like MetaboAnalystR and mummichog enable pathway enrichment analysis by correlating MS peaks with metabolic networks, bypassing the bottleneck of full metabolite identification . Data preprocessing steps (peak alignment, noise reduction) should follow Metabolomics Standards Initiative (MSI) guidelines, and reproducibility must be ensured through quality control (QC) samples and batch correction .

Advanced: How can population pharmacokinetic (PK) models integrate metabolite data to predict Maraviroc’s clinical efficacy?

Semi-mechanistic PK models incorporating compartmental analysis (e.g., 4-compartment models for intravenous data) and sigmoid Emax relationships can quantify dose-exposure responses for Maraviroc and H1. For example, systemic availability of H1 (33.3% for 300 mg doses) and hepatic extraction (62%) are key parameters for predicting drug-drug interactions (DDIs) with CYP3A inhibitors/inducers . Models should account for genetic polymorphisms (e.g., CYP3A5*3) and use nonlinear mixed-effects modeling (NONMEM, MONOLIX) to estimate inter-individual variability in H1 clearance .

Basic: What are the major challenges in quantifying Maraviroc metabolites in complex biological matrices, and how are they addressed?

Key challenges include matrix effects (e.g., ion suppression in plasma) and isobaric interferences from endogenous compounds. Stable isotope-labeled internal standards (SIL-IS) for H1 improve quantification accuracy via UPLC-MS/MS. Method validation should follow FDA bioanalytical guidelines, assessing precision, accuracy, and sensitivity (LLOQ ≤ 1 ng/mL). Multi-platform approaches (NMR + MS) enhance metabolome coverage, particularly for polar metabolites .

Advanced: How do co-administered drugs influence the pharmacokinetics of this compound, and what experimental designs mitigate these effects?

CYP3A4/P-gp inhibitors (e.g., ritonavir) increase Maraviroc AUC by up to 10-fold, indirectly altering H1 exposure . Dose-adjustment studies using sequential PKPD modeling are critical: for example, doubling Maraviroc doses when co-administered with efavirenz (CYP3A4 inducer) restores H1 exposure. In vitro transporter assays (e.g., Caco-2 cells) can screen for P-gp-mediated H1 efflux, while physiologically based pharmacokinetic (PBPK) models simulate DDIs in virtual populations .

Basic: What quality control (QC) practices ensure reproducibility in metabolomics studies of Maraviroc metabolites?

QC protocols include:

  • Pooled QC samples : Injected at regular intervals to monitor instrument drift.
  • Blank samples : To identify background noise or carryover.
  • Standard reference materials (SRMs) : For inter-laboratory calibration.
    Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw spectra uploaded to repositories like MetaboLights .

Advanced: What in silico strategies improve metabolite annotation for Maraviroc-derived compounds like H1?

Molecular networking (GNPS, Global Natural Products Social Molecular Networking) clusters MS/MS spectra based on structural similarity, aiding H1 annotation. In silico fragmentation tools (e.g., CFM-ID, MetFrag) predict theoretical spectra for candidate structures. Machine learning models trained on CYP3A5 substrate data can prioritize plausible H1 analogs for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.